molecular formula C20H15FN2O2S B3406673 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile CAS No. 373376-19-3

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

Cat. No.: B3406673
CAS No.: 373376-19-3
M. Wt: 366.4 g/mol
InChI Key: VDJJFOITFVFTJX-DHDCSXOGSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile typically involves a multi-step process that includes the formation of the thiazole ring and the subsequent attachment of the fluorophenyl and dimethoxyphenyl groups. One common synthetic route is as follows:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

    Attachment of Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile such as a phenoxide ion.

    Attachment of Fluorophenyl Group: The 2-fluorophenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable aryl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Aryl halides, phenoxide ions, palladium catalysts, and suitable solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile: Similar structure but with a different position of the fluorine atom.

    (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile: Similar structure but with a chlorine atom instead of fluorine.

    (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-bromophenyl)acrylonitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability, lipophilicity, and potential biological activity compared to similar compounds with different halogen substituents.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-24-18-8-7-14(10-19(18)25-2)17-12-26-20(23-17)15(11-22)9-13-5-3-4-6-16(13)21/h3-10,12H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJJFOITFVFTJX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3F)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
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(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
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(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
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(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
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(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
Reactant of Route 6
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

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